molecular formula C17H18O3 B079781 7-(1-Naphthyl)-7-oxoheptanoic acid CAS No. 13672-47-4

7-(1-Naphthyl)-7-oxoheptanoic acid

Cat. No. B079781
CAS RN: 13672-47-4
M. Wt: 270.32 g/mol
InChI Key: YMKQDKZJQJMEFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of complex naphthyl-based organic compounds often involves condensation reactions, reductions, and functional group transformations. For example, the condensation of naphthalene-1,2-dicarboxylic anhydride with 2-naphthylacetic acid can lead to structurally isomeric compounds, illustrating the synthetic pathways that might be relevant for creating compounds similar to 7-(1-Naphthyl)-7-oxoheptanoic acid (Bergmann & Agranat, 1971).

Molecular Structure Analysis

The molecular structure of naphthyl-based acids often involves aromatic systems with significant conjugation, impacting their chemical reactivity and physical properties. For instance, the crystal structure analysis of 4-(2-Naphthyl)butanoic acid reveals a centrosymmetric space group with specific hydrogen bonding forming cyclic dimers (Dobson & Gerkin, 1996). Such structural insights are crucial for understanding the behavior of similar compounds.

Chemical Reactions and Properties

Naphthyl-based compounds exhibit a variety of chemical reactions, including cyclization, substitution, and redox reactions. The preparation methods and reactions of such compounds often involve specific conditions to achieve the desired structural transformations and functional group incorporations. For example, the synthesis and reactions of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids highlight the intricate reactions these compounds can undergo (Miyamoto et al., 1987).

Physical Properties Analysis

The physical properties of naphthyl-based acids, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. The presence of aromatic rings and specific functional groups affects their intermolecular interactions, dictating their physical state, solubility in various solvents, and crystalline forms. An example of this is seen in the study of 4-(2-Naphthyl)butanoic acid, which details its crystalline structure and hydrogen bonding patterns (Dobson & Gerkin, 1996).

Scientific Research Applications

Genetic Incorporation into Proteins

One application involves the genetic incorporation of a naphthol analogue, specifically designed for site-specific azo coupling reactions in proteins. This technique has been employed in Escherichia coli to introduce a 2-naphthol group into proteins, which allows for chemoselective azo coupling reactions under mild conditions. Such advancements have significant implications for bioconjugation and the development of protein-based biosensors (Chen & Tsao, 2013).

Environmental Analysis and Corrosion Studies

Naphthenic acids, which include naphthyl-containing compounds, have been studied for their occurrence in Brazilian crude oil and their impact on corrosion in the petroleum industry. Through liquid/liquid extraction methods and advanced mass spectrometry analysis, researchers have evaluated the efficiency of different extraction methods to mitigate corrosion, highlighting the complex nature of naphthenic acids in crude oil (Colati et al., 2013).

Photochemistry and Molecular Structure

The photochemistry of naphthyl compounds has been explored, revealing intricate behaviors like intramolecular exciplex formation and cycloaddition reactions. These studies provide insights into the molecular structure and potential applications of these compounds in creating fluorescent probes or understanding electron transfer mechanisms (Morley & Pincock, 2001).

Hydrogen-bonded Complexes Formation

Research on hydrogen-bonded complexes involving acidic compounds and bis(benzimidazole) showcases the ability of naphthyl-derived compounds to form structured organic salts through proton transfer. These findings have implications for the design of new materials with specific optical or chemical properties (Jin et al., 2014).

Biodegradation of Naphthenic Acids

The environmental impact and biodegradation of naphthenic acids, including those related to naphthyl compounds, have been a subject of extensive study due to their presence in crude oil and refinery wastewaters. These studies aim to understand the toxicological impacts of naphthenic acids and their susceptibility to biodegradation, which is crucial for environmental management and pollution control efforts (Clemente & Fedorak, 2005).

Safety And Hazards

Without specific experimental data, it’s hard to provide accurate safety and hazard information. As with all chemicals, safe handling practices should be followed.


Future Directions

Future research could explore the synthesis, properties, and potential applications of “7-(1-Naphthyl)-7-oxoheptanoic acid”. This could include investigating its reactivity, studying its physical properties, or exploring potential biological activity.


Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, experimental data and peer-reviewed research would be necessary. If you have any more questions or need further clarification, feel free to ask!


properties

IUPAC Name

7-naphthalen-1-yl-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c18-16(11-2-1-3-12-17(19)20)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,1-3,11-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKQDKZJQJMEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645319
Record name 7-(Naphthalen-1-yl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(1-Naphthyl)-7-oxoheptanoic acid

CAS RN

13672-47-4
Record name 7-(Naphthalen-1-yl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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